7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one
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Overview
Description
7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one is a complex organic compound with a unique structure that includes a selenide group attached to an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7a-methyl-octahydro-5H-inden-5-one with 2-nitrophenyl selenocyanate under specific conditions to introduce the selenide group. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one undergoes various chemical reactions, including:
Oxidation: The selenide group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The selenide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can react with the selenide group under basic conditions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Amino derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the selenide group.
Medicine: Investigated for its potential use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one involves its interaction with molecular targets through its selenide and nitro groups. The selenide group can undergo redox reactions, potentially modulating oxidative stress pathways. The nitro group can be reduced to an amino group, which may interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
7a-Methyl-1,2,3,3a,4,7a-hexahydro-5H-inden-5-one: Lacks the selenide and nitro groups, making it less reactive in redox reactions.
2H-Cyclopropa[a]naphthalen-2-one: Has a different core structure and lacks the selenide group.
Uniqueness
7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one is unique due to the presence of both selenide and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
88536-93-0 |
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Molecular Formula |
C17H21NO3Se |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
7a-methyl-1-[(2-nitrophenyl)selanylmethyl]-2,3,3a,4,6,7-hexahydro-1H-inden-5-one |
InChI |
InChI=1S/C17H21NO3Se/c1-17-9-8-14(19)10-12(17)6-7-13(17)11-22-16-5-3-2-4-15(16)18(20)21/h2-5,12-13H,6-11H2,1H3 |
InChI Key |
NGYRRIRARHVPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)CC1CCC2C[Se]C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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